molecular formula C24H22N6O2S B2591417 N-(4-ethoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide CAS No. 1223823-02-6

N-(4-ethoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

Cat. No. B2591417
CAS RN: 1223823-02-6
M. Wt: 458.54
InChI Key: SHDRUCBNWOFFTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-ethoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C24H22N6O2S and its molecular weight is 458.54. The purity is usually 95%.
BenchChem offers high-quality N-(4-ethoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-ethoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosynthesis and Environmental Chemistry

Compounds with complex structures similar to the specified chemical have been utilized in the synthesis of radiolabeled compounds for environmental and biological studies. For example, researchers have developed methodologies for the radiosynthesis of chloroacetanilide herbicides, which are crucial for studying their metabolism and mode of action within environmental systems (Latli & Casida, 1995).

Biodegradation and Environmental Impact

Studies on the biodegradation pathways of acetochlor, a chloroacetanilide herbicide structurally related to complex acetamides, have shown the involvement of cytochrome P450 systems in its breakdown, highlighting the intricate interactions between synthetic compounds and microbial enzymes (Wang et al., 2015). This research is essential for understanding how synthetic chemicals are processed in the environment and for developing strategies to mitigate their impact.

Antioxidant Properties and Coordination Chemistry

The study of coordination complexes derived from acetamide derivatives has revealed their potential antioxidant activities. For instance, novel Co(II) and Cu(II) coordination complexes constructed from pyrazole-acetamide derivatives exhibit significant antioxidant activity, demonstrating the utility of these compounds in exploring new antioxidant agents (Chkirate et al., 2019).

Enzyme Inhibition and Molecular Docking

Research into 1,2,4-triazole analogues, including those incorporating acetamide groups, has shown promise in enzyme inhibition, which is a crucial aspect of drug discovery and development. These studies provide insights into the molecular interactions and potential therapeutic applications of these compounds (Virk et al., 2018).

Antimicrobial and Anticancer Research

The synthesis and evaluation of thiazolidin-4-one derivatives as potential antimicrobial agents underscore the diverse biological activities of compounds related to the specified chemical. These studies contribute to the development of new antimicrobial agents and enhance our understanding of structure-activity relationships (Baviskar et al., 2013).

properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[[11-(4-methylphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N6O2S/c1-3-32-19-10-8-18(9-11-19)25-22(31)15-33-24-27-26-23-21-14-20(17-6-4-16(2)5-7-17)28-30(21)13-12-29(23)24/h4-13,20-21,23,26,28H,3,14-15H2,1-2H3,(H,25,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUXSTKLJSLRABH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=C(C=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-2-{[11-(4-methylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide

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